molecular formula C16H17N B073416 9-Butyl-9H-carbazole CAS No. 1484-08-8

9-Butyl-9H-carbazole

Cat. No. B073416
CAS RN: 1484-08-8
M. Wt: 223.31 g/mol
InChI Key: SQFONLULGFXJAA-UHFFFAOYSA-N
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Patent
US05554663

Procedure details

A suspension of 100 g (0.6 tool) of carbazole in 200 ml of toluene is heated under reflux, with stirring. After cooling to 95°, first 26.8 g (0.12 tool) of triethylbenzylammonium chloride and then a solution of 169.8 g of KOH in 180 ml of water are added. The temperature thereby drops to 65°. 205.6 g (1.5 tool) of butyl bromide are now added in the course of 5 minutes, with vigorous stirring, whereupon the temperature rises to 92°. The mixture is kept under reflux for a further 10 minutes, all the carbazole dissolving. The aqueous phase is then removed. The toluene phase is washed with a little water, dried over Na2CO3 and evaporated in vacuo. The oily residue is dissolved in 300 ml of warm hexane and the solution is clarified. On cooling, the product crystallizes in beige-coloured crystals of melting point 50°-52°.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
205.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
169.8 g
Type
reactant
Reaction Step Four
Quantity
26.8 g
Type
catalyst
Reaction Step Four
Name
Quantity
180 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[OH-].[K+].[CH2:16](Br)[CH2:17][CH2:18][CH3:19]>C1(C)C=CC=CC=1.[Cl-].C([N+](CC)(CC)CC1C=CC=CC=1)C.O>[CH2:16]([N:12]1[C:11]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:5]2[C:13]1=[CH:1][CH:2]=[CH:3][CH:4]=2)[CH2:17][CH2:18][CH3:19] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3NC12
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
205.6 g
Type
reactant
Smiles
C(CCC)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3NC12
Step Four
Name
Quantity
169.8 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
26.8 g
Type
catalyst
Smiles
[Cl-].C(C)[N+](CC1=CC=CC=C1)(CC)CC
Name
Quantity
180 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 95°
CUSTOM
Type
CUSTOM
Details
thereby drops to 65°
CUSTOM
Type
CUSTOM
Details
rises to 92°
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The aqueous phase is then removed
WASH
Type
WASH
Details
The toluene phase is washed with a little water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2CO3
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The oily residue is dissolved in 300 ml of warm hexane
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
the product crystallizes in beige-coloured crystals of melting point 50°-52°

Outcomes

Product
Name
Type
Smiles
C(CCC)N1C2=CC=CC=C2C=2C=CC=CC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.